Cas no 914637-20-0 (4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid)

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring both imidazole and pyridine moieties, offering versatile reactivity for synthetic applications. Its carboxylic acid functionality enables straightforward derivatization, while the imidazole group provides a potential coordination site for metal complexes or hydrogen bonding interactions. This structure is particularly useful in medicinal chemistry and materials science, where it can serve as a building block for pharmacophores or ligands. The compound's stability and well-defined reactivity profile make it a reliable intermediate for constructing more complex molecular architectures. Its dual functionality allows for selective modifications, facilitating tailored applications in catalysis, drug discovery, and supramolecular chemistry.
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid structure
914637-20-0 structure
Product name:4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
CAS No:914637-20-0
MF:C9H7N3O2
MW:189.170781373978
MDL:MFCD08056301
CID:1074219
PubChem ID:26967237

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Imidazolo-2-pyridinecarboxylic acid
    • F1957-0077
    • AKOS009309129
    • 914637-20-0
    • EN300-123591
    • 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
    • W18389
    • Z381411792
    • PS-5712
    • DTXSID90650356
    • 4-(1H-imidazol-1-yl)picolinicacid
    • 4-(1H-imidazol-1-yl)picolinic acid
    • 4-imidazol-1-ylpyridine-2-carboxylic acid
    • SCHEMBL22437049
    • CS-0060703
    • 4-(1H-imidazol-1-yl)-2-pyridinecarboxylic acid
    • DB-136980
    • 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
    • MDL: MFCD08056301
    • Inchi: InChI=1S/C9H7N3O2/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H,13,14)
    • InChI Key: GFUFIDWOYDZIGB-UHFFFAOYSA-N
    • SMILES: C1=CN=C(C=C1N2C=CN=C2)C(=O)O

Computed Properties

  • Exact Mass: 189.053826475g/mol
  • Monoisotopic Mass: 189.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 68Ų

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131343-250mg
4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0 97%
250mg
¥921.00 2024-04-25
Enamine
EN300-123591-0.05g
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0 95.0%
0.05g
$36.0 2025-02-21
Enamine
EN300-123591-0.25g
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0 95.0%
0.25g
$75.0 2025-02-21
Life Chemicals
F1957-0077-1g
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0 95%
1g
$180.0 2023-09-06
TRC
I386040-50mg
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0
50mg
$ 70.00 2022-06-04
TRC
I386040-250mg
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
914637-20-0
250mg
$ 295.00 2022-06-04
Chemenu
CM302623-1g
4-(1H-Imidazol-1-yl)picolinic acid
914637-20-0 95%+
1g
$183 2024-07-20
Fluorochem
065994-500mg
4-Imidazolo-2-pyridinecarboxylic acid
914637-20-0 97%
500mg
£201.00 2022-03-01
Fluorochem
065994-250mg
4-Imidazolo-2-pyridinecarboxylic acid
914637-20-0 97%
250mg
£121.00 2022-03-01
Fluorochem
065994-1g
4-Imidazolo-2-pyridinecarboxylic acid
914637-20-0 97%
1g
£334.00 2022-03-01

Additional information on 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid

Comprehensive Guide to 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid (CAS No. 914637-20-0): Properties, Applications, and Industry Insights

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid (CAS No. 914637-20-0) is a heterocyclic organic compound gaining significant attention in pharmaceutical and chemical research. This imidazole-pyridine hybrid structure exhibits unique physicochemical properties, making it a valuable intermediate in drug discovery and material science. With a molecular formula of C9H7N3O2, this compound features a carboxylic acid functional group at the 2-position of the pyridine ring and an imidazole substituent at the 4-position, creating versatile reactivity patterns.

The growing interest in nitrogen-containing heterocycles like 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid stems from their broad applications in medicinal chemistry. Researchers particularly value its potential as a pharmacophore building block for kinase inhibitors and metal-chelating agents. Recent studies highlight its role in developing targeted therapies, aligning with current trends in personalized medicine and small molecule drug development.

From a synthetic chemistry perspective, CAS 914637-20-0 demonstrates excellent chelation properties due to its dual nitrogen donor sites. This characteristic makes it valuable for creating coordination complexes in catalysis and materials science. The compound's hydrogen bonding capacity through both the carboxylic acid and imidazole groups enables diverse molecular interactions, explaining its utility in supramolecular chemistry applications.

Quality control of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid requires precise analytical methods. Modern laboratories employ HPLC purity analysis, mass spectrometry, and NMR spectroscopy to verify structural integrity. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions, though protection from moisture is recommended for long-term preservation.

Environmental and safety considerations for CAS 914637-20-0 follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper PPE equipment including gloves and eye protection should be used during handling. Disposal should comply with local regulations for organic chemical waste, reflecting the industry's growing emphasis on green chemistry principles.

The commercial availability of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid has expanded significantly to meet research demand. Suppliers typically offer quantities ranging from milligrams to kilograms, with custom synthesis options available. Current market trends show increasing interest from contract research organizations and pharmaceutical developers seeking novel chemical entities for their pipelines.

Future research directions for this compound may explore its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), two rapidly growing areas in drug discovery. Its structural features make it a candidate for developing bifunctional molecules in these cutting-edge therapeutic approaches. Additionally, applications in metal-organic frameworks (MOFs) represent another promising avenue for material science applications.

For researchers sourcing 914637-20-0, verification of certificates of analysis and structural characterization data remains crucial. Reputable suppliers provide comprehensive technical documentation including H-NMR spectra, HPLC chromatograms, and elemental analysis results to ensure compound quality. These practices align with the pharmaceutical industry's increasing focus on data integrity and material traceability.

The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid typically involves cross-coupling reactions between appropriately functionalized pyridine and imidazole precursors. Recent literature describes optimized routes using palladium-catalyzed methods or microwave-assisted synthesis to improve yields and reduce reaction times. These advancements support the growing demand for efficient production of complex heterocycles in academic and industrial settings.

In conclusion, 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid represents an important structural motif with diverse applications across chemical and pharmaceutical research. Its unique combination of hydrogen bond donors/acceptors and metal-coordinating sites makes it particularly valuable for modern drug discovery and materials development. As research into multifunctional heterocycles continues to expand, this compound will likely see growing utilization in both established and emerging scientific applications.

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